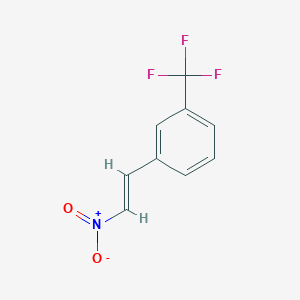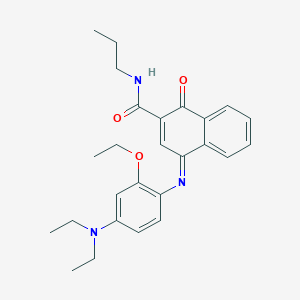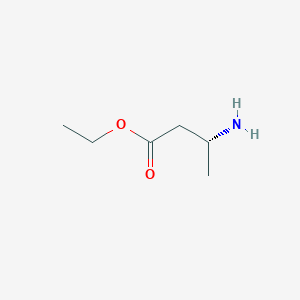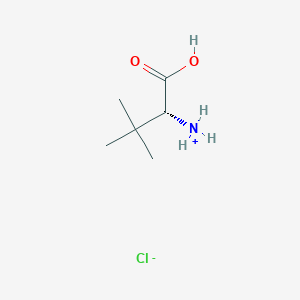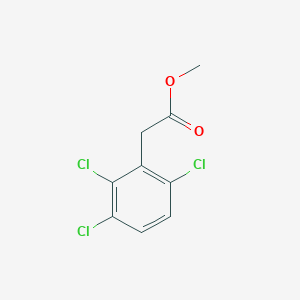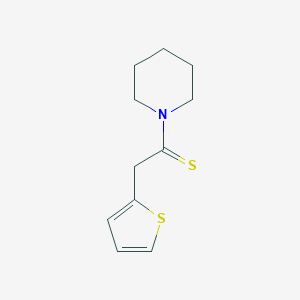![molecular formula C29H24N4O4 B056807 (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol CAS No. 114155-96-3](/img/structure/B56807.png)
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is a novel compound with potential applications in scientific research.
作用機序
The mechanism of action of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, by forming hydrogen bonds and stacking interactions with the nucleotide bases. This interaction can affect the stability and conformation of RNA molecules, leading to changes in their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol have not been extensively studied. However, it has been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA from DNA. It has also been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
実験室実験の利点と制限
One advantage of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is its high specificity for RNA molecules, which makes it a useful tool for studying RNA-related processes. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation for some experiments.
将来の方向性
There are several future directions for the research on (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol. One direction is to investigate its potential as a therapeutic agent for diseases involving aberrant RNA expression, such as cancer and genetic disorders. Another direction is to develop more efficient synthesis methods for the compound, which can improve its availability for research. Additionally, the compound can be modified to enhance its solubility and reduce its toxicity, which can broaden its applications in different experimental settings.
合成法
The synthesis of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has been described in a recent publication by Li et al. (2020). The authors used a multistep approach involving the reaction of 9H-xanthene-9-methanol with 2,4,6-trichloro-1,3,5-triazine, followed by the reaction of the resulting intermediate with 2,6-diaminopurine riboside. The final product was obtained after deprotection and purification steps.
科学的研究の応用
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has potential applications in scientific research, particularly in the field of biochemistry and molecular biology. The compound can be used as a probe to study the interactions between proteins and nucleic acids, as well as the mechanisms of enzymatic reactions involving nucleotides. It can also be used to investigate the structure and function of RNA molecules.
特性
CAS番号 |
114155-96-3 |
|---|---|
製品名 |
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol |
分子式 |
C29H24N4O4 |
分子量 |
492.5 g/mol |
IUPAC名 |
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C29H24N4O4/c34-23-14-27(33-18-32-22-15-30-17-31-28(22)33)37-26(23)16-35-29(19-8-2-1-3-9-19)20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)29/h1-13,15,17-18,23,26-27,34H,14,16H2/t23-,26+,27+/m0/s1 |
InChIキー |
WMLBMYGMIFJTCS-HUROMRQRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
正規SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
同義語 |
5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine PXDN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




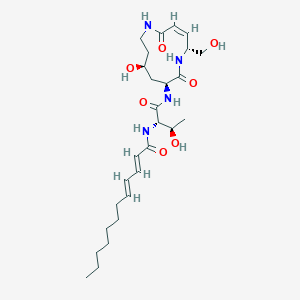
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)


